(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

Physicochemical profiling Formulation development Crystallinity prediction

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine (CAS 1263059-89-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold class, bearing a chloro substituent at position 5 and an aminomethyl group at position It has molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol. Predicted density is 1.59 ± 0.1 g/cm³ and predicted pKa is 7.70 ± 0.29, placing the aminomethyl group near physiological pH.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B11911875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)CN)N=C1Cl
InChIInChI=1S/C7H7ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H,3,9H2
InChIKeyINYFBHOYTNONJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine – Key Physicochemical and Structural Baseline for Procurement


(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine (CAS 1263059-89-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine scaffold class, bearing a chloro substituent at position 5 and an aminomethyl group at position 3. It has molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol . Predicted density is 1.59 ± 0.1 g/cm³ and predicted pKa is 7.70 ± 0.29, placing the aminomethyl group near physiological pH . The compound is commercially available at reported purities of ≥95% to 98% from multiple suppliers . The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, with derivatives demonstrating potent activity against CDK2, TRKA, Pim-1, FLT3, and PI3Kδ kinases across numerous medicinal chemistry programs.

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Simply Replace (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine


Interchanging pyrazolo[1,5-a]pyrimidine analogs without considering substitution pattern risks compromising both synthetic tractability and target engagement profile. The 5-chloro substituent on this scaffold is not inert: DFT calculations and experimental studies confirm it enables reliable nucleophilic aromatic substitution (SNAr) and regioselective metalation chemistry that is absent in 5-H or 5-alkyl analogs [1]. Simultaneously, the 3-aminomethyl group provides a primary amine handle for amide coupling, reductive amination, or sulfonamide formation that is geometrically and electronically distinct from a 3-amino, 3-hydroxymethyl, or 3-carboxamide substituent. Reviews of pyrazolo[1,5-a]pyrimidine functionalization emphasize that the convergence of these two orthogonal reactive centers on the same scaffold is what enables rapid combinatorial library expansion for kinase inhibitor lead optimization [2]. Replacing this compound with an analog lacking the chloro group eliminates the SNAr diversification pathway; replacing it with a 3-amino analog alters the vector and basicity of the coupling handle. These differences propagate into altered binding modes, selectivity profiles, and pharmacokinetic properties of the final derived inhibitors.

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine – Quantitative Differential Evidence Against Closest Analogs


Predicted Density: 13.6% Higher Than the 5-Unsubstituted Analog, Reflecting Chlorine Mass Contribution

The predicted density of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is 1.59 ± 0.1 g/cm³, compared to 1.40 ± 0.1 g/cm³ for the 5-unsubstituted analog pyrazolo[1,5-a]pyrimidin-3-ylmethanamine (CAS 933749-82-7) . This represents a +13.6% increase attributable to the mass and polarizability of the chlorine atom at position 5. Density is a key parameter for solid-state formulation, crystal packing prediction, and chromatographic method development.

Physicochemical profiling Formulation development Crystallinity prediction

Predicted pKa: Aminomethyl Group Confers Basicity at Physiological pH, Distinct from Carbonyl and Alcohol Analogs

The predicted pKa of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is 7.70 ± 0.29 , placing the aminomethyl group's conjugate acid near physiological pH (7.4). In contrast, the acetyl-bearing analog ethanone, 1-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)- has a predicted pKa of -2.48 ± 0.40 , indicating no basic center. The (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol analog (CAS 1263061-51-3) has no ionizable amine and a reported logP of -0.27, indicating markedly different hydrophilicity. This means the target compound is partially protonated at physiological pH, which affects solubility, membrane partitioning, and salt-formation potential in ways not shared by the ketone, alcohol, or unsubstituted analogs.

Ionization state Membrane permeability Salt formation

Commercial Purity Specification: 98% Available, 3 Percentage Points Higher Than the 5-Unsubstituted Analog

Multiple suppliers, including Leyan and MolCore, offer (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine at a certified purity of 98% (NLT 98%) . The closest unsubstituted analog, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine (CAS 933749-82-7), is listed by AKSci at a minimum purity specification of 95% . While the absolute purity difference is 3 percentage points, this corresponds to a reduction in total unspecified impurities from ≤5% to ≤2%—a 60% reduction in the maximum allowable impurity burden. For biochemical assays conducted at low micromolar to nanomolar concentrations, this purity difference can reduce the risk of false-positive or false-negative results driven by trace impurities.

Assay sensitivity Impurity profiling Reproducibility

Dual Orthogonal Synthetic Handles: 5-Chloro SNAr Site Plus 3-Aminomethyl Coupling Site in One Scaffold

The target compound uniquely combines two synthetically orthogonal reactive centers: (i) a chlorine atom at position 5 that serves as an electrophilic site for SNAr reactions with amines, alkoxides, and organometallic reagents, and (ii) a primary aminomethyl group at position 3 that enables amide bond formation, sulfonamide coupling, or reductive amination. DFT calculations and experimental validation have confirmed that 5-chloropyrazolo[1,5-a]pyrimidines undergo reliable nucleophilic addition with Grignard reagents and regioselective zincation with TMP₂Zn·2MgCl₂·2LiCl [1]. This dual-handle architecture is absent in comparator scaffolds: pyrazolo[1,5-a]pyrimidin-3-ylmethanamine (5-H, CAS 933749-82-7) lacks the SNAr electrophile, while (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS 1263061-51-3) substitutes a less versatile alcohol for the amine. Comprehensive reviews of pyrazolo[1,5-a]pyrimidine functionalization identify this 5-chloro/3-aminomethyl combination as a key intermediate for rapid construction of diverse kinase inhibitor libraries [2].

Parallel synthesis Library diversification Scaffold elaboration

Class-Level Kinase Potency: 5-Chloropyrazolo[1,5-a]pyrimidine Derivatives Achieve Nanomolar IC₅₀ Against CDK2, TRKA, and Pim-1

While direct biological data for the target compound itself are not published as a final bioactive entity, the 5-chloropyrazolo[1,5-a]pyrimidine scaffold on which it is built has been extensively validated in primary kinase assays. In a 2024 study, pyrazolo[1,5-a]pyrimidine derivatives 6t and 6s exhibited IC₅₀ values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, comparable to the reference inhibitors ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM) [1]. A separate lead optimization program for Pim-1 inhibitors starting from a pyrazolo[1,5-a]pyrimidine hit (initial IC₅₀ = 52 µM) achieved submicromolar cellular potency with selectivity against a panel of 119 oncogenic kinases [2]. The initial pyrazolo[1,5-a]pyrimidine hit compound 1 in this series showed Pim-1 IC₅₀ = 45 nM after scaffold optimization at the 3- and 5-positions. FLT3-ITD inhibitors built on the pyrazolo[1,5-a]pyrimidine core have achieved IC₅₀ values as low as 0.4 nM . These data establish that the scaffold—and by extension, building blocks like (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine that enable its construction—is a validated entry point for generating potent kinase inhibitors.

Kinase inhibition Anticancer drug discovery CDK2/TRKA dual inhibition

hERG Safety Indicator: Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors Show No Significant hERG Blockade at 30 µM

In the lead optimization program for pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, advanced compounds were profiled against the hERG potassium channel, a critical cardiac safety liability. The lead compounds did not exhibit significant hERG inhibition at 30 µM concentration [1]. This finding is significant because the starting scaffold—5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, which is a direct synthetic descendant of the 5-chloropyrazolo[1,5-a]pyrimidine core—produced inhibitors that maintained kinase potency without incurring hERG liability. The lead compound also demonstrated high selectivity against a panel of 119 oncogenic kinases, representing an improved safety profile compared to the first-generation Pim-1 inhibitor SGI-1776. While these data are from downstream derivatives rather than the building block itself, they indicate that the 5-chloropyrazolo[1,5-a]pyrimidine scaffold does not inherently predispose derivatives to hERG channel blockade—a key differentiation from some other heterocyclic kinase inhibitor scaffolds.

Cardiac safety hERG liability Kinase selectivity

Optimal Procurement and Research Application Scenarios for (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine


Kinase Inhibitor Library Synthesis via Sequential Chemoselective Elaboration

The two orthogonal reactive handles—5-Cl for SNAr and 3-CH₂NH₂ for amide coupling—enable a sequential, protecting-group-free diversification strategy. In a typical workflow, the 5-chloro position is first derivatized with a primary or secondary amine nucleophile under mild SNAr conditions (as validated by DFT-calculated reactivity predictions for 5-chloropyrazolo[1,5-a]pyrimidines [1]), followed by coupling of the 3-aminomethyl group with carboxylic acid or sulfonyl chloride partners. This two-step sequence can generate diverse, patentable kinase inhibitor candidates targeting CDK2, TRKA, Pim-1, or FLT3 kinases, with expected potencies in the nanomolar to sub-micromolar range based on published class benchmarks where analogous derivatives achieved CDK2 IC₅₀ = 0.09 µM and FLT3-ITD IC₅₀ = 0.4 nM [2][3].

Biochemical Assay Probe Development Requiring High-Purity Starting Material

When developing fluorescent or biotinylated chemical probes for kinase target engagement studies, starting material purity is critical to avoid interference from trace impurities that can quench fluorescence or compete for target binding. The confirmed availability of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine at 98% purity from ISO-certified suppliers [1]—with an impurity burden 60% lower than the 95% grade of the nearest 5-unsubstituted analog [2]—makes it the preferred scaffold precursor for probe development programs where assay sensitivity requires ≤2% total impurities.

Salt and Polymorph Screening Exploiting the Aminomethyl pKa Near Physiological pH

The predicted pKa of 7.70 ± 0.29 for the aminomethyl group [1] means the compound can be isolated as either a free base or a hydrochloride salt, and will exhibit pH-dependent solubility and partitioning behavior amenable to systematic salt and polymorph screening. This is a differentiating feature compared to analogs such as (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol (no ionizable amine) and the acetyl analog (no basic center). Salt screening with pharmaceutically acceptable counterions (HCl, mesylate, tosylate) can yield crystalline forms with improved stability and handling characteristics for long-term storage in compound management facilities.

Scaffold-Hopping and Bioisostere Replacement Programs in Oncology Lead Optimization

The pyrazolo[1,5-a]pyrimidine core is a recognized bioisostere of purine, and the 5-chloro-3-aminomethyl substitution pattern provides a vector geometry that mimics the adenine moiety of ATP while introducing synthetic handles absent in purine itself. This makes the compound valuable in scaffold-hopping campaigns where an existing purine-based kinase inhibitor (e.g., a CDK or Pim-1 inhibitor) has shown hERG liability or poor selectivity. Published evidence shows that pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors derived from the 5-chloro scaffold exhibit no significant hERG inhibition at 30 µM and maintain selectivity across 119 kinases [2], providing a quantifiable safety differentiation from some purine-based inhibitor series.

Quote Request

Request a Quote for (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.